molecular formula C11H24N2 B3165603 N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine CAS No. 901586-05-8

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine

Cat. No.: B3165603
CAS No.: 901586-05-8
M. Wt: 184.32 g/mol
InChI Key: CDIYIMIGMJBGKD-UHFFFAOYSA-N
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Description

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is a chemical compound with the molecular formula C11H24N2. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine typically involves the reaction of 1-ethylpiperidine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include purification steps such as distillation or crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(1-ethylpiperidin-2-yl)methyl]propan-1-one, while reduction may produce this compound .

Scientific Research Applications

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving neurotransmitter systems and receptor binding.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-8-12-10-11-7-5-6-9-13(11)4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIYIMIGMJBGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCCN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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